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Cat. No.: B078852

For Researchers, Scientists, and Microelectronics Professionals

These application notes provide a comprehensive overview of the properties, deposition, and
integration of tantalum silicide (TaSiz) as a low-resistivity interconnect material in
microelectronics. Detailed protocols for common fabrication and characterization techniques
are included to assist researchers in implementing TaSiz in their process flows.

Application Note: Properties and Advantages of
Tantalum Silicide

Tantalum silicide (TaSiz) is a refractory metal silicide that has been widely adopted in the
microelectronics industry, particularly as a key component in "polycide" gate structures. As
device dimensions continue to shrink, the high sheet resistance of traditional doped polysilicon
interconnects becomes a significant limiting factor for device performance.[1][2][3] TaSiz offers
a compelling solution by providing significantly lower resistivity while maintaining compatibility
with standard silicon fabrication processes.[3][4][5]

Key advantages of TaSiz include:

o Low Resistivity: Annealed TaSi:z films can achieve resistivities in the range of 35-60 pQ-cm, a
significant improvement over heavily doped polysilicon.[5][6][7]

o High-Temperature Stability: TaSiz is thermally stable at temperatures up to 1000°C, making it
compatible with high-temperature processing steps like dopant activation anneals.[4][5][7]
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e Process Compatibility: It can be deposited using standard techniques like sputtering and
chemical vapor deposition (CVD) and can be patterned using reactive ion etching (RIE).[1][8]

[9]

o Good Oxidation Resistance: When formed over polysilicon, a stable silicon dioxide (SiOz)
layer can be grown on the TaSiz surface during oxidation, which is crucial for device
fabrication.[1][6]

TaSiz is most commonly used in a polycide structure, which consists of a layer of TaSiz
deposited on top of a doped polysilicon layer.[8] This bilayer combines the low sheet resistance
of the silicide with the reliable gate oxide interface and work function characteristics of the
polysilicon.

Quantitative Data for Tantalum Silicide

The following tables summarize key quantitative properties of TaSiz relevant to its application in
microelectronics.

Table 1: Electrical and Physical Properties of TaSiz

Property Value Notes
o o After annealing at 800-1000°C.
Thin Film Resistivity 35-55 pQ-cm
[51[7]
] ] Provides high-temperature
Melting Point ~2200°C N
stability.[10]
Required to form the low-
Sintering/Annealing Temp. 800-1000°C resistivity crystalline phase.[5]
[7]
Stable during subsequent
Thermal Stability on Si Up to ~1000°C high-temperature process
steps.[5][7]
] ] ] Important for contact
Schottky Barrier Height (n-Si) ~0.59 eV

resistance.[5][7]
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Table 2: Comparison of Common Metal Silicides

silicide Thin Film Sintering Thermal Stability
Resistivity (uQ-cm)  Temperature (°C) on Si (°C)

TaSiz 35-55 800-1000 ~1000

TiSiz (C54) 13-16 700-900 ~900

WSi2 30-70 1000 ~1000

CoSiz 14-20 600-800 ~950

NiSi 14-20 400-600 ~650

Data compiled from multiple sources.[5][7]

Experimental Protocols

The following sections provide detailed protocols for the deposition and patterning of TaSiz
films.

Protocol: TaSiz2 Deposition via DC Magnetron Sputtering

This protocol describes the deposition of a TaSiz thin film from a composite target onto a silicon
wafer. Sputtering is a widely used physical vapor deposition (PVD) technique for producing
high-quality silicide films.[1][11]

Equipment and Materials:

o DC Magnetron Sputtering System

High Purity Argon (Ar) Gas

TaSiz Sputtering Target (Nominally stoichiometric)

Silicon wafers (e.g., p-type, <100> orientation)

Standard wafer cleaning reagents (e.g., RCA clean)
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Procedure:
o Wafer Preparation:

o Perform a standard RCA clean on the silicon wafers to remove organic and inorganic
surface contaminants.

o Optional: Perform a dilute hydrofluoric acid (HF) dip to remove the native oxide layer
immediately before loading into the sputtering system.

o Dry the wafers thoroughly using a nitrogen gun.
o System Preparation:
o Load the cleaned wafers into the sputtering chamber.

o Pump the chamber down to a base pressure of < 8 x 10~7 Torr to minimize contamination.

[1]

e Deposition:

[¢]

Introduce high-purity Argon (Ar) gas into the chamber.
o Set the Ar pressure to a working pressure between 5-7 mTorr.[1]

o Apply DC power to the TaSi: target to strike the plasma. A typical power might be 90-200
W, depending on the system and desired deposition rate.[12]

o Deposit the TaSi: film to the desired thickness. Film thickness is typically controlled by
deposition time and is monitored in-situ or calibrated beforehand. Common thicknesses
range from 1000 A to 4000 A (100 nm to 400 nm).[1][11][12]

o Post-Deposition Annealing (Sintering):
o Transfer the wafers to a tube furnace or rapid thermal processing (RTP) system.

o Anneal the wafers in a high-purity nitrogen (N2) or forming gas ambient.[1][2]
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o Ramp the temperature to 800-900°C and hold for 30-60 minutes.[1][8] This step is critical
for crystallizing the film and achieving low resistivity. The sheet resistance will decrease
significantly as the annealing temperature increases.[1][2][11]

Protocol: TaSiz2 Deposition via Low-Pressure Chemical
Vapor Deposition (LPCVD)

LPCVD can also be used to deposit TaSiz films, often in the context of creating a polycide stack
in a single reactor.[9]

Equipment and Materials:

LPCVD Reactor Tube

Tantalum Pentachloride (TaCls) solid source

Silane (SiH4) gas

Silicon wafers with a pre-deposited polysilicon layer

Procedure:

Wafer Loading: Load wafers with a polysilicon layer into the LPCVD furnace.

e System Pump/Purge: Evacuate the system to low pressure and heat the reactor to the
desired deposition temperature, typically in the range of 190-300°C for some advanced
precursors or higher for traditional ones.[13][14]

e Precursor Introduction:

o Heat the TaCls source to sublimate it and introduce the vapor into the reactor.

o Simultaneously flow SiH4 gas into the reactor.

o Deposition: The gases react on the wafer surface to form a tantalum silicide film. The
chemical reaction is typically: 2 TaCls + 5 SiHa — 2 TaSi2 + 10 HCI + 5 Hz (Simplified)

¢ Post-Deposition:
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o Purge the chamber with an inert gas.

o Perform a post-deposition anneal at = 850°C to stabilize the film and improve its electrical
properties, similar to the sputtering protocol.[3]

Protocol: Patterning of TaSiz/Polysilicon Stack via
Reactive lon Etching (RIE)

This protocol outlines the process for defining gate structures from a deposited polycide
(TaSiz/Poly-Si) stack.

Equipment and Materials:
o Wafers with TaSiz/Polysilicon film stack
e Photoresist and standard photolithography tools
¢ Reactive lon Etching (RIE) system
o Etchant gases (e.g., chlorine-based or fluorine-based plasma)
Procedure:
» Photolithography:
o Spin-coat the wafers with a suitable photoresist.
o Expose the photoresist using a photomask with the desired gate pattern.

o Develop the photoresist to create the etch mask, exposing the polycide stack in the areas
to be removed.

e Reactive lon Etching:
o Place the patterned wafers into the RIE chamber.

o Perform a two-step etch process. A common approach uses a chlorine or fluorine-based
plasma chemistry.
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o Step 1 (Silicide Etch): Use a plasma chemistry optimized for etching TaSiz.

o Step 2 (Polysilicon Etch): Adjust the gas chemistry to selectively and cleanly etch the
underlying polysilicon, stopping on the gate dielectric layer (e.g., SiOz2).

o The composite structure is typically etched using a single reactive ion etching process.[8]

e Post-Etch Cleaning:
o Perform a plasma ash process to remove the remaining photoresist.
o Use appropriate wet chemical cleaning steps to remove any etch residues.

Visualizations: Workflows and Structures

The following diagrams illustrate key processes and structures involving TaSiz.
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Experimental Workflow for Sputtered TaSi2 Film Fabrication
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Caption: Workflow for TaSiz thin film deposition and annealing.
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Logical Structure of a TaSiz Polycide Gate
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Caption: Diagram of a TaSiz polycide gate stack structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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